1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea
Description
1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea is a urea derivative featuring a thiophene ring and a furan-containing thiophenylmethyl substituent. Urea derivatives are widely studied for their diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties. The structural uniqueness of this compound lies in its heterocyclic motifs: the thiophene and furan rings, which are known to enhance pharmacokinetic properties such as bioavailability and metabolic stability .
Properties
IUPAC Name |
1-[[4-(furan-2-yl)thiophen-2-yl]methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c17-14(16-13-4-2-6-19-13)15-8-11-7-10(9-20-11)12-3-1-5-18-12/h1-7,9H,8H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKUNCGXBHRDSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea typically involves the condensation of furan and thiophene derivatives. One common method includes the use of thiophene-2-carboxaldehyde and furan-2-carboxaldehyde as starting materials. These aldehydes undergo a condensation reaction with thiophene-2-ylmethylamine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene or furan rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to its anticancer effects. Additionally, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea
Key Observations :
Key Findings :
- Thiophene-containing enones (e.g., compound 29 in ) exhibit potent antiproliferative activity, surpassing doxorubicin in breast cancer models .
- Thiophene-pyrrolone hybrids show strong enzyme inhibitory effects (IC₅₀ = 2.6 μM), suggesting that the thiophene moiety enhances binding to proteolytic enzymes .
Recommendations :
Biological Activity
1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea, a compound with a unique structural configuration, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea is , with a molecular weight of 304.4 g/mol. The compound features a thiophene and furan moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₂O₂S₂ |
| Molecular Weight | 304.4 g/mol |
| CAS Number | 2379996-62-8 |
Synthesis
The synthesis of this compound typically involves the reaction of thiourea derivatives with furan and thiophene-containing precursors under controlled conditions. The synthetic routes often include cyclization and functionalization steps that yield the desired urea derivative.
Antifungal Activity
Research has demonstrated that compounds similar to 1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea exhibit significant antifungal properties. In a study evaluating various substituted ureas and thioureas, certain derivatives showed potent activity against plant pathogens such as Phomopis obscurans and P. viticola, indicating potential agricultural applications in crop protection .
Larvicidal and Biting Deterrent Activity
The compound has also been assessed for its larvicidal effects against Aedes aegypti, a mosquito species responsible for transmitting diseases like dengue fever. Several related compounds demonstrated varying degrees of toxicity, with some achieving low lethal doses (LD50 values), suggesting that derivatives of this class could serve as effective insecticides .
Cytotoxicity and Anti-inflammatory Activity
In vitro studies have indicated that certain derivatives exhibit low cytotoxicity against human cell lines, suggesting a favorable safety profile for potential therapeutic applications. However, anti-inflammatory activity was not observed in the tested compounds, indicating that while they may be effective in other areas, they might not be suitable for inflammatory conditions .
Study on Antitumor Activity
In a recent investigation into the antitumor properties of related urea derivatives, compounds were tested against various cancer cell lines including breast (MCF-7), lung (EKVX), and renal (CAKI-1) cancers. The results indicated broad-spectrum antitumor activity with specific derivatives showing significant inhibition of cell proliferation .
Comparative Analysis of Biological Activities
A comparative analysis of different thiourea and urea derivatives revealed that those containing furan and thiophene moieties often exhibited enhanced biological activities compared to their counterparts lacking these structures. This highlights the importance of structural features in determining the efficacy of these compounds .
Q & A
Q. What are the optimal synthetic routes for this urea derivative, and what catalytic systems enhance its yield?
The compound can be synthesized via transition-metal-catalyzed cross-coupling reactions. For instance, ruthenium catalysts (e.g., RuCl₃) enable regioselective alkylation of furan/thiophene rings, as demonstrated in the alkylation of 2-(furan-2-carbonyl)-1-methylimidazoles with acrylic acid derivatives. Key steps include:
- Catalyst selection : Ru-based systems for C–H activation (high regioselectivity for C3 alkylation) .
- Reaction conditions : Solvent (toluene or DMF), temperature (80–120°C), and ligand optimization (e.g., phosphine ligands) to stabilize intermediates.
- Purification : Column chromatography with ethyl acetate/hexane gradients, followed by recrystallization. Yield improvements (up to 85%) are achieved by controlling steric effects of substituents on the heteroaromatic rings .
Q. How can spectroscopic and crystallographic methods characterize this compound’s structure?
- X-ray crystallography : Single-crystal analysis confirms the urea backbone’s planar geometry and intermolecular hydrogen bonding (N–H···O/S), critical for supramolecular assembly. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-97 are standard .
- Spectroscopy :
- ¹H/¹³C NMR : Thiophene protons resonate at δ 6.8–7.5 ppm (aromatic region), while urea NH peaks appear at δ 8.5–9.5 ppm (broad, exchangeable).
- FT-IR : Urea C=O stretches at ~1650–1700 cm⁻¹; thiophene C–S vibrations at ~600–700 cm⁻¹ .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Urea derivatives often target kinases or tubulin polymerization .
- Enzyme inhibition : Fluorescence-based assays for urease or carbonic anhydrase inhibition, monitoring substrate conversion rates .
Advanced Research Questions
Q. How can computational modeling predict reactivity in catalytic processes involving this compound?
- DFT calculations : Optimize transition states for Ru-catalyzed C–H activation using Gaussian 16 at the B3LYP/6-311G** level. Analyze electron density maps to identify nucleophilic/electrophilic sites on the thiophene ring .
- Reaction pathway simulation : Combine quantum mechanics/molecular mechanics (QM/MM) to model solvent effects and ligand interactions. ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error cycles .
Q. What statistical design approaches optimize reaction conditions for scalable synthesis?
- Design of Experiments (DoE) : Apply a Box-Behnken design to evaluate three factors: catalyst loading (5–15 mol%), temperature (70–110°C), and reaction time (12–24 hrs). Response surface methodology identifies optimal conditions (e.g., 10 mol% Ru, 90°C, 18 hrs) with a 92% predicted yield .
- Sensitivity analysis : Monte Carlo simulations assess robustness to parameter variations (e.g., impurity tolerance in solvents) .
Q. How to resolve contradictions in catalytic efficiency data across studies?
- Systematic benchmarking : Compare turnover numbers (TON) and activation energies under identical conditions (solvent, substrate ratio). For example, discrepancies in Ru vs. Pd catalysts may arise from differing σ-donor strengths of ligands .
- In situ spectroscopy : Use Raman or IR to monitor intermediate formation. Conflicting reports on regioselectivity may stem from undetected solvent-coordinated metal species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
